molecular formula C10H8 B1601558 Naphthalene-1-13C CAS No. 20526-83-4

Naphthalene-1-13C

Cat. No.: B1601558
CAS No.: 20526-83-4
M. Wt: 129.16 g/mol
InChI Key: UFWIBTONFRDIAS-HOSYLAQJSA-N
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Description

Naphthalene-1-13C is a labeled isotopic compound where the carbon-13 isotope is incorporated at the first position of the naphthalene molecule. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The incorporation of carbon-13 makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-1-13C typically involves the introduction of carbon-13 labeled precursors into the naphthalene structure. One common method is the Friedel-Crafts acylation of benzene with a carbon-13 labeled acyl chloride, followed by cyclization and dehydrogenation to form the naphthalene ring system. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like carbon disulfide (CS2).

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity carbon-13 labeled starting materials and stringent control of reaction conditions to ensure the incorporation of the isotope at the desired position. The final product is purified using techniques such as recrystallization and chromatography to achieve high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1-13C undergoes various types of chemical reactions, including:

    Oxidation: Naphthalene can be oxidized to form naphthoquinones or phthalic anhydride.

    Reduction: Reduction of naphthalene can yield tetrahydronaphthalene or decahydronaphthalene.

    Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are common.

Common Reagents and Conditions

    Oxidation: Chromic acid (CrO3) in acetic acid (AcOH) or potassium permanganate (KMnO4) in alkaline conditions.

    Reduction: Sodium in ethanol (Na/EtOH) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and chlorine (Cl2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Phthalic anhydride, naphthoquinones.

    Reduction: Tetrahydronaphthalene, decahydronaphthalene.

    Substitution: Nitro-naphthalene, sulfonated naphthalene, halogenated naphthalene.

Scientific Research Applications

Naphthalene-1-13C is widely used in scientific research due to its isotopic labeling. Some key applications include:

    NMR Spectroscopy: The carbon-13 label allows for detailed structural analysis and elucidation of complex organic molecules.

    Tracer Studies: Used in environmental and metabolic studies to trace the fate of naphthalene in various systems.

    Material Science: Investigated for its properties in the development of new materials and polymers.

    Chemical Synthesis: Utilized as a precursor or intermediate in the synthesis of other labeled compounds.

Mechanism of Action

The mechanism of action of Naphthalene-1-13C in research applications primarily involves its behavior as a labeled compound in NMR spectroscopy. The carbon-13 isotope provides a distinct signal that can be tracked, allowing researchers to study molecular interactions, reaction pathways, and structural dynamics. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

Naphthalene-1-13C can be compared with other isotopically labeled naphthalene derivatives such as:

    Naphthalene-1,2,3,4-13C4: Labeled at multiple positions, providing more detailed NMR data.

    Naphthalene-1,2,3,4,9,10-13C6: Offers comprehensive labeling for extensive structural studies.

    Naphthalene-d8: Deuterium-labeled naphthalene used in different types of spectroscopic studies.

The uniqueness of this compound lies in its specific labeling at the first carbon position, making it particularly useful for targeted studies where precise isotopic placement is crucial.

Properties

IUPAC Name

naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBTONFRDIAS-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC=C[13CH]=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480141
Record name Naphthalene-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20526-83-4
Record name Naphthalene-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20526-83-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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